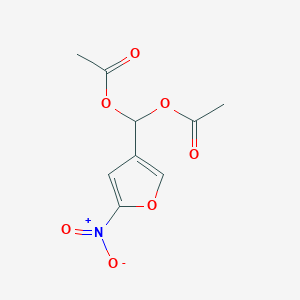

(5-Nitrofuran-3-yl)methylene diacetate

説明

(5-Nitrofuran-2-yl)methylene diacetate (CAS: 92-55-7) is a nitrofuran derivative with the molecular formula C₉H₉NO₇ and a molecular weight of 243.17 g/mol . Structurally, it consists of a 5-nitro-substituted furan ring linked to a methylene group bearing two acetate moieties. This compound is widely recognized as a pharmacopeial reference standard (e.g., USP Nitrofurfural Diacetate RS) for quality control in pharmaceutical analysis . Synonyms include 5-nitro-2-furaldehyde diacetate, nitrofurfural diacetate, and [acetyloxy-(5-nitrofuran-2-yl)methyl] acetate .

特性

CAS番号 |

859445-34-4 |

|---|---|

分子式 |

C9H9NO7 |

分子量 |

243.17 g/mol |

IUPAC名 |

[acetyloxy-(5-nitrofuran-3-yl)methyl] acetate |

InChI |

InChI=1S/C9H9NO7/c1-5(11)16-9(17-6(2)12)7-3-8(10(13)14)15-4-7/h3-4,9H,1-2H3 |

InChIキー |

KBBDSHFKRKOQQK-UHFFFAOYSA-N |

SMILES |

CC(=O)OC(C1=COC(=C1)[N+](=O)[O-])OC(=O)C |

正規SMILES |

CC(=O)OC(C1=COC(=C1)[N+](=O)[O-])OC(=O)C |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Analogues

| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Primary Applications |

|---|---|---|---|---|

| (5-Nitrofuran-2-yl)methylene diacetate | C₉H₉NO₇ | 243.17 | Nitrofuran, diacetate | Pharmaceutical standard, precursor |

| Methylene diacetate | C₅H₈O₄ | 132.11 | Diacetate, methylene bridge | Solvent, formaldehyde precursor |

| Nitrofurantoin | C₁₀H₁₅N₄O₅ | 278.18 | Nitrofuran, hydantoin ring | Antibiotic (UTIs) |

| Nifursol | C₁₃H₁₆N₄O₆ | 324.29 | Nitrofuran, salicylic hydrazide | Antiparasitic (poultry) |

| Benzylidene diacetate | C₁₁H₁₂O₄ | 208.21 | Benzyl, diacetate | Organic intermediate |

Key Observations :

- The nitrofuran core in (5-Nitrofuran-2-yl)methylene diacetate distinguishes it from non-nitrated analogues like methylene diacetate. The nitro group enhances electron-withdrawing effects, influencing reactivity and stability .

- Compared to Nitrofurantoin and Nifursol , the diacetate lacks a hydantoin or hydrazide moiety, limiting direct antimicrobial activity but making it a critical synthetic precursor .

Hydrolysis and Stability

Hydrolysis behavior varies significantly among diacetates due to electronic and steric factors:

Inference: The nitro group in (5-Nitrofuran-2-yl)methylene diacetate likely stabilizes the compound against hydrolysis compared to aliphatic diacetates. This is attributed to reduced electron density at the methylene carbon, hindering nucleophilic attack .

Spectroscopic Properties

Infrared (IR) Spectroscopy :

¹H-NMR Data :

Pharmacopeial Relevance

(5-Nitrofuran-2-yl)methylene diacetate is listed in the USP Reference Standards alongside Nitrofurantoin and Nitrofurazone, underscoring its role in ensuring drug purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。